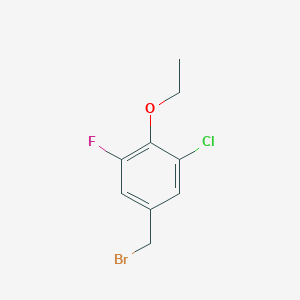

3-Chloro-4-ethoxy-5-fluorobenzyl bromide

Overview

Description

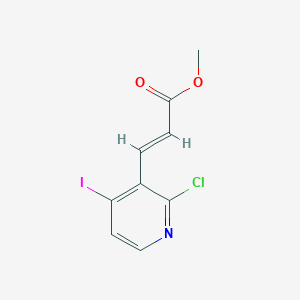

3-Chloro-4-ethoxy-5-fluorobenzyl bromide is a chemical compound with the CAS Number 1017778-91-4 . It is used as a reagent in the preparation of a wide range of biologically active compounds .

Molecular Structure Analysis

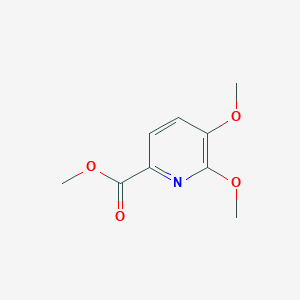

The IUPAC name for this compound is 5-(bromomethyl)-1-chloro-2-ethoxy-3-fluorobenzene . The InChI code is 1S/C9H9BrClFO/c1-2-13-9-7(11)3-6(5-10)4-8(9)12/h3-4H,2,5H2,1H3 . This indicates the compound has a benzene ring with chloro, ethoxy, and fluorobenzyl substituents.Physical And Chemical Properties Analysis

The compound has a molecular weight of 267.52 g/mol . It is a liquid at ambient temperature . .Scientific Research Applications

Synthesis of Labelled Neuroleptics

3-Chloro-4-ethoxy-5-fluorobenzyl bromide plays a role in the synthesis of neuroleptics. It has been used in the preparation of [18F]fluororinated analogs of benzamide neuroleptics. These compounds are synthesized using fluorobenzyl bromides as labeled synthons, obtained from nitrobenzaldehyde via a three-step process with good yield. This application is crucial in the development of neuroleptic medications (Hatano, Ido, & Iwata, 1991).

Electrochemical Fluorination Studies

This chemical is involved in the study of electrochemical fluorination of aromatic compounds. During the fluorination of halobenzenes, the formation mechanism of various fluorinated compounds, including difluorobenzene, was investigated. The study provides insights into the reaction mechanisms and side reactions occurring during the fluorination process, highlighting the versatility and reactivity of halobenzyl compounds (Horio et al., 1996).

Synthesis in Positron Emission Tomography

This compound is used in the synthesis of intermediates for positron emission tomography (PET) radiotracers. Specifically, it aids in the synthesis of fluorinated α-amino acids. The bromination procedures and purification processes are integral to producing high-quality radiopharmaceuticals for PET imaging (Zaitsev et al., 2002).

Protecting Groups in Organic Synthesis

3-Chloro-4-ethoxy-5-fluorobenzyl bromide is used in the introduction of new benzyl ether-type protecting groups for alcohols. The stability provided by the fluoride substituent makes this protecting group compatible with certain deprotection conditions, expanding the toolkit available for complex organic syntheses (Crich, Li, & Shirai, 2009).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 3-Chloro-4-ethoxy-5-fluorobenzyl bromide Similar compounds have been known to target nuclear factor kappa b (nf-кb), which plays a crucial role in cellular responses .

Mode of Action

The exact mode of action of 3-Chloro-4-ethoxy-5-fluorobenzyl bromide It’s known that benzylic halides typically react via an sn2 pathway . This suggests that 3-Chloro-4-ethoxy-5-fluorobenzyl bromide might interact with its targets through a similar mechanism.

Biochemical Pathways

The specific biochemical pathways affected by 3-Chloro-4-ethoxy-5-fluorobenzyl bromide Compounds that inhibit nf-кb are known to affect a variety of biochemical pathways related to inflammation and immune response .

Result of Action

The molecular and cellular effects of 3-Chloro-4-ethoxy-5-fluorobenzyl bromide Compounds that inhibit nf-кb can potentially reduce inflammation and modulate immune response .

properties

IUPAC Name |

5-(bromomethyl)-1-chloro-2-ethoxy-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClFO/c1-2-13-9-7(11)3-6(5-10)4-8(9)12/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPCDMJXUHSHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-ethoxy-5-fluorobenzyl bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

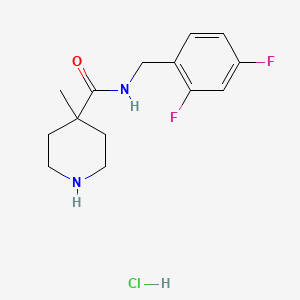

![3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421150.png)

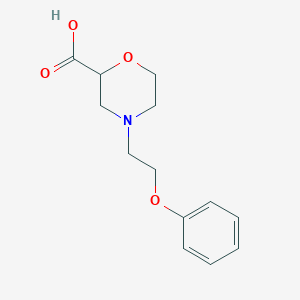

![3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride](/img/structure/B1421151.png)

![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride](/img/structure/B1421164.png)

![(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride](/img/structure/B1421169.png)